What is the chemical structure of 5-Bromo-4'-methyl-[2,3']bipyridinyl
What is the chemical structure of 5-Bromo-4'-methyl-[2,3']bipyridinyl
An In-Depth Technical Guide to 5-Bromo-4'-methyl-[2,3']bipyridinyl
Executive Summary
This technical guide provides a comprehensive overview of 5-Bromo-4'-methyl-[2,3']bipyridinyl, a functionalized heterocyclic compound with significant potential in advanced chemical synthesis. As a member of the bipyridine family, this molecule serves as a valuable building block for the development of novel ligands for catalysis, functional materials for optoelectronics, and scaffolds in medicinal chemistry. This document details the molecule's structural and physicochemical properties, outlines robust synthetic strategies based on modern cross-coupling methodologies, and presents a predictive analysis of its spectroscopic characteristics. Furthermore, it explores the compound's chemical reactivity and discusses its potential applications, offering a forward-looking perspective for researchers in drug discovery and materials science. This guide is designed to be a critical resource for scientists, enabling them to leverage the unique properties of this versatile chemical entity.
Molecular Identity and Physicochemical Properties
5-Bromo-4'-methyl-[2,3']bipyridinyl is an asymmetric bipyridine derivative. The core structure consists of a pyridine ring substituted with bromine at the 5-position, which is linked at its 2-position to the 3'-position of a second pyridine ring bearing a methyl group at the 4'-position.
The key physicochemical properties are summarized in the table below.
| Identifier | Value | Source |
| IUPAC Name | 5-Bromo-4'-methyl-2,3'-bipyridine | [1] |
| Synonyms | 5-bromo-4'-methyl-[2,3']bipyridinyl | [1] |
| Molecular Formula | C₁₁H₉BrN₂ | [1] |
| Molecular Weight | 249.11 g/mol | [1] |
| Physical Form | White solid | [1] |
| InChI | 1S/C11H9BrN2/c1-8-4-5-13-7-10(8)11-3-2-9(12)6-14-11/h2-7H,1H3 | [1] |
| InChIKey | HJELNLLGPHYCSO-UHFFFAOYSA-N | [1] |
| Purity | Typically ≥97% | [1] |
Synthesis and Purification Strategies
The synthesis of asymmetrically substituted bipyridines such as 5-Bromo-4'-methyl-[2,3']bipyridinyl is most effectively achieved through palladium-catalyzed cross-coupling reactions. The two most prominent and versatile methods for this purpose are the Suzuki-Miyaura coupling and the Negishi coupling.[2][3] These reactions are favored for their high yields, mild reaction conditions, and excellent functional group tolerance.[4]
2.1 Underlying Principle: Palladium-Catalyzed Cross-Coupling
The core of these synthetic strategies is the formation of a new carbon-carbon bond between two pyridine rings. This is accomplished by reacting a pyridine halide or triflate with a pyridine organometallic reagent in the presence of a palladium(0) catalyst.
-
Suzuki-Miyaura Coupling : This reaction involves the coupling of a boronic acid or ester with an organohalide.[5] For the target molecule, this would entail reacting a brominated pyridine with a methyl-substituted pyridylboronic acid (or vice versa). A base is required to activate the boronic acid for transmetalation to the palladium center.[5]
-
Negishi Coupling : This method utilizes an organozinc reagent, which is coupled with an organohalide.[3] Organozinc compounds are generally more reactive than their boronic acid counterparts, which can sometimes lead to higher yields or milder reaction conditions.[6]
A significant challenge in bipyridine synthesis is the potential for the bipyridine product to coordinate with the palladium catalyst, leading to catalyst inhibition.[7] The choice of appropriate ligands, such as bulky phosphines, can mitigate this issue and prevent catalyst deactivation.
2.2 Representative Synthetic Protocol: Suzuki-Miyaura Coupling
Objective: To synthesize a substituted bipyridine via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials & Equipment:
-
5-Bromo-2-pyridyl precursor (e.g., 5-bromo-2-chloropyridine)
-
4-Methyl-3-pyridylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium phosphate (K₃PO₄) or another suitable base
-
1,4-Dioxane and Water (anhydrous and degassed)
-
Schlenk flask and standard glassware for inert atmosphere chemistry
-
Magnetic stirrer and heating mantle
-
Thin-Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: To a Schlenk flask under a nitrogen atmosphere, add the 5-bromo-2-pyridyl precursor (1.0 eq), 4-methyl-3-pyridylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Reaction Execution: Heat the reaction mixture to 85-95 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC until the starting materials are consumed (typically 12-24 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Confirm the structure and purity of the isolated product using NMR and mass spectrometry.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents the oxidation and deactivation of the Pd(0) catalyst.
-
Degassed Solvents: Removes dissolved oxygen which can interfere with the catalytic cycle.
-
Base (K₃PO₄): Activates the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[5]
-
Excess Boronic Acid: Often used to drive the reaction to completion and compensate for potential homocoupling or protodeboronation side reactions.
Structural Elucidation and Characterization
Note: Comprehensive experimental spectroscopic data for 5-Bromo-4'-methyl-[2,3']bipyridinyl is not currently available in public-domain literature. The following data is predictive, based on established principles of NMR and mass spectrometry, and analysis of structurally similar compounds. Experimental verification is required for confirmation.
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
3.1.1 Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show seven distinct signals in the aromatic region and one signal in the aliphatic region for the methyl group. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atoms and the bromine atom, and the electron-donating nature of the methyl group.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Tentative Assignment | Rationale |
| ~8.7 | d | H-6 | Adjacent to N and ortho to the bipyridyl linkage. |
| ~8.5 | s | H-2' or H-6' | Protons on the methyl-substituted ring adjacent to N. |
| ~8.4 | d | H-2' or H-6' | Protons on the methyl-substituted ring adjacent to N. |
| ~7.9 | dd | H-4 | Coupled to H-3 and H-6. |
| ~7.4 | d | H-3 | Coupled to H-4. |
| ~7.2 | d | H-5' | Coupled to H-6'. |
| ~2.4 | s | -CH₃ | Typical range for a methyl group on an aromatic ring. |
3.1.2 Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum is predicted to exhibit eleven distinct signals for the eleven carbon atoms in the bipyridine core, plus one for the methyl group. The carbon attached to the bromine (C-5) and the carbons adjacent to the nitrogen atoms are expected to be significantly influenced.
| Predicted Chemical Shift (δ, ppm) | Tentative Assignment | Rationale |
| ~158-162 | C-2, C-2' | Carbons adjacent to nitrogen and involved in the linkage. |
| ~150-155 | C-6, C-6' | Carbons adjacent to nitrogen. |
| ~148 | C-4' | Carbon bearing the methyl group. |
| ~140 | C-4 | Aromatic CH. |
| ~130-135 | C-3, C-5' | Aromatic CH. |
| ~125 | C-3' | Carbon involved in the linkage. |
| ~120 | C-5 | Carbon attached to bromine (C-Br bond). |
| ~21 | -CH₃ | Typical range for an aromatic methyl carbon. |
3.2 Mass Spectrometry (MS)
The mass spectrum, obtained via Electron Ionization (EI), would be expected to show a prominent molecular ion peak. A key diagnostic feature will be the isotopic pattern of bromine, with two peaks of nearly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺).
| m/z Value | Tentative Assignment | Rationale |
| 248/250 | [M]⁺ | Molecular ion peak showing the characteristic ⁷⁹Br/⁸¹Br isotopic pattern. |
| 169 | [M-Br]⁺ | Loss of the bromine atom. |
| 233/235 | [M-CH₃]⁺ | Loss of the methyl group, retaining the bromine isotopic pattern. |
| 142 | [M-Br-HCN]⁺ | Subsequent loss of HCN from the [M-Br]⁺ fragment. |
Chemical Reactivity and Potential Applications
4.1 Reactivity Profile
The chemical reactivity of 5-Bromo-4'-methyl-[2,3']bipyridinyl is dictated by its key functional groups:
-
Pyridine Nitrogen Atoms: The lone pairs on the nitrogen atoms make them basic and excellent coordination sites for metal ions. This is the foundational property of bipyridines, allowing them to act as bidentate ligands in coordination chemistry.[7]
-
Bromo Substituent: The bromine atom is a versatile handle for further functionalization. It can readily participate in a second cross-coupling reaction (e.g., Suzuki, Stille, Sonogashira), allowing for the introduction of a wide array of substituents at the 5-position. This enables the synthesis of more complex, tailored molecules.
-
Methyl Group: The methyl group can potentially be functionalized through free-radical halogenation to a bromomethyl group, providing another reactive site for nucleophilic substitution.
4.2 Potential Applications
Given its structural features, 5-Bromo-4'-methyl-[2,3']bipyridinyl is a promising candidate for several advanced applications:
-
Medicinal Chemistry: The pyridine core is a well-established scaffold in drug discovery, particularly in the development of kinase inhibitors.[1] The bromo and methyl groups provide vectors for synthetic elaboration to optimize binding affinity and selectivity for specific biological targets.
-
Materials Science (OLEDs): Functionalized bipyridines are used in the development of materials for Organic Light-Emitting Diodes (OLEDs). They can be incorporated into hole-transporting materials or as ligands in emissive metal complexes (e.g., with Ru(II) or Ir(III)).[9][10] The bromo-substituent, in particular, can be used to tune the electronic properties of the material.[8]
-
Homogeneous Catalysis: As a ligand, this molecule can be used to prepare palladium, nickel, or copper complexes. The electronic and steric properties, tuned by the bromo and methyl groups, can influence the activity and selectivity of these metal catalysts in various organic transformations.[11]
Conclusion
5-Bromo-4'-methyl-[2,3']bipyridinyl represents a strategically important building block in modern organic synthesis. While detailed experimental data for this specific isomer remains to be published, its synthesis is readily conceivable through well-established palladium-catalyzed cross-coupling reactions. Its predicted spectroscopic properties provide a framework for its identification and characterization. The true value of this molecule lies in its potential for derivatization, offering multiple pathways to construct complex molecular architectures for applications spanning from targeted pharmaceuticals to advanced electronic materials. This guide serves as a foundational resource to stimulate and support further research into the synthesis, characterization, and application of this promising compound.
References
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Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off. ACS Omega. Available at: [Link]
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Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off. ACS Publications. Available at: [Link]
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Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands. PMC. Available at: [Link]
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Negishi coupling. Wikipedia. Available at: [Link]
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Recent Progress on the Synthesis of Bipyridine Derivatives. PMC. Available at: [Link]
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Solid-State Organic Light-Emitting Diodes Based on Tris(2,2'-bipyridine)ruthenium(II) Complexes. Journal of the American Chemical Society. Available at: [Link]
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Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. Available at: [Link]
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Negishi Coupling. Organic Chemistry Portal. Available at: [Link]
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Preparation of 5-Brominated and 5,5'-Dibrominated 2,2'-Bipyridines and 2,2'-Bipyrimidines. The Journal of Organic Chemistry. Available at: [Link]
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Novel 2,2-Bipyridine Ligand for Palladium-Catalyzed Regioselective Carbonylation. Organic Letters. Available at: [Link]
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A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie. Available at: [Link]
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Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
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Mastering Synthesis: Key Considerations for 5-Bromo-2-chloro-4-methylpyridine Production. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]
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Suzuki reaction. Wikipedia. Available at: [Link]
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Insight into the Role of Bipyridine Ligands in Palladium-Catalyzed Aerobic Oxidation. University of Wisconsin–Madison. Available at: [Link]
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Synthesis of 4-, 5-, and 6-Methyl-2,2′-Bipyridine by a Negishi Cross-Coupling. Organic Syntheses. Available at: [Link]
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